![molecular formula C20H19N3O2 B2801735 2-(Pyridin-3-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903175-04-1](/img/structure/B2801735.png)
2-(Pyridin-3-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
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Description
2-(Pyridin-3-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as PQE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PQE is a heterocyclic compound that contains a pyridine ring, a quinoline ring, and a pyrrolidine ring. It has been synthesized through various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Characterization of Metal Complexes
One study focused on the synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, which are structurally similar to the compound of interest. These complexes showed catalytic activities for ethylene reactivity, suggesting potential applications in catalysis and material science. The study emphasizes the role of ligand design in modulating the activity and specificity of metal complexes for various reactions (Sun et al., 2007).
Antibacterial Activity of Quinoline Derivatives
Research on novel series of substituted ethanones, closely related to the compound , highlighted their potential antibacterial activities. This underscores the importance of structural modifications in enhancing the antibacterial properties of such compounds, which could be significant for developing new antimicrobial agents (Joshi et al., 2011).
Antiplasmodial and Antifungal Activity
A study on functionalized aminoquinolines, including derivatives of pyrrolidinyl-quinolines, demonstrated moderate antiparasitic activity against Plasmodium falciparum and antifungal activity against specific strains. This highlights the potential of such compounds in the development of new treatments for malaria and fungal infections (Vandekerckhove et al., 2015).
Spectroscopic Properties and Theoretical Studies
Another study examined the spectroscopic properties of phenylmethanones with substituted thieno[2,3-b]pyridine/quinolin-2-yl moieties, revealing insights into their electronic structure and interactions. Such theoretical and experimental analyses are crucial for understanding the behavior of complex organic molecules in different environments, which can inform their applications in materials science and sensor technology (Al-Ansari, 2016).
properties
IUPAC Name |
2-pyridin-3-yl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(12-15-4-2-9-21-13-15)23-11-8-17(14-23)25-18-7-1-5-16-6-3-10-22-20(16)18/h1-7,9-10,13,17H,8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZULLNGTUYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone |
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